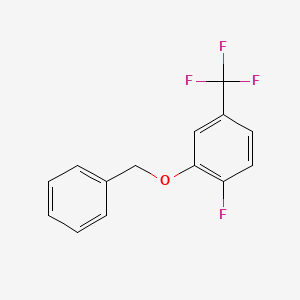

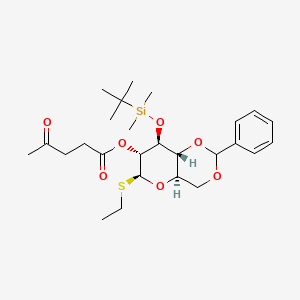

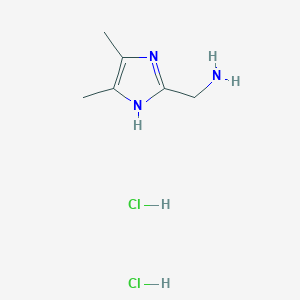

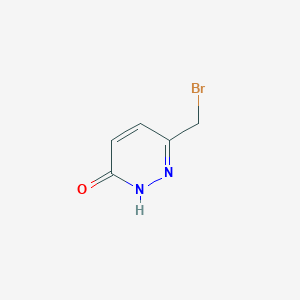

![molecular formula C21H19NO3 B1532597 L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]- CAS No. 934395-57-0](/img/structure/B1532597.png)

L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-” is also known as Nap-FF . It is a cell penetrant dipeptide that self-assembles and adopts the β-sheet structures to form prion-like nanofibrils of small molecules (PriSM). PriSM of Nap-FF are selectively cytotoxic to gliomas cancer cells in the presence of stromal cells .

Synthesis Analysis

The synthesis of L-phenylalanine from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield . An artificial bioconversion process has been developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) .Molecular Structure Analysis

The empirical formula of Nap-FF is C30H28N2O4 . The molecular weight is 480.55 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The boiling point of “L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-” is predicted to be 626.0±55.0 °C . The predicted density is 1.246±0.06 g/cm3 . The predicted pKa is 3.57±0.10 .科学的研究の応用

Enhancing L-Phenylalanine Production

Improving Phenylalanine Biosynthesis : Research has focused on enhancing L-Phenylalanine production through the manipulation of specific enzymes in the shikimate pathway within E. coli. By identifying key enzymes like shikimate kinase (AroL) and EPSP synthase (AroA), and adjusting their concentrations, researchers were able to significantly increase phenylalanine yields. This approach offers a potential method for enhancing the production of L-Phenylalanine in microbial systems, important for both food and medicinal applications (Ding et al., 2016).

Medical and Biological Research

Investigating Neuroblastoma Differentiation : Phenylacetate, a derivative of phenylalanine, has shown promise in inducing differentiation in human neuroblastoma cells. This research highlights the potential therapeutic applications of phenylalanine derivatives in treating certain types of cancer by promoting differentiation and reducing malignancy (Sidell et al., 1995).

Understanding Molecular Structure : Studies on the conformational probability of N-acetyl-phenylalanyl-NH2 have provided insights into the structural aspects of L-Phenylalanine derivatives. Such research contributes to a deeper understanding of how these molecules interact at a molecular level, which is crucial for designing drugs and studying protein interactions (Chass et al., 2005).

Agricultural and Environmental Sciences

Enhancing Plant Growth and Antioxidant Activity : Research into the effects of phenylalanine and naphthalene acetic acid on fenugreek demonstrated significant improvements in growth parameters, yield components, and antioxidant activity. This suggests that phenylalanine derivatives could play a role in agricultural practices to improve crop yield and nutritional value (Al-Duraid et al., 2019).

作用機序

Safety and Hazards

The safety data sheet for L-Phenylalanine suggests using personal protective equipment as required, ensuring adequate ventilation, avoiding dust formation, and not releasing it into the environment . In case of a fire, it is recommended to use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam .

特性

IUPAC Name |

(2S)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c23-20(14-16-10-11-17-8-4-5-9-18(17)12-16)22-19(21(24)25)13-15-6-2-1-3-7-15/h1-12,19H,13-14H2,(H,22,23)(H,24,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOIDMRYYAEAV-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

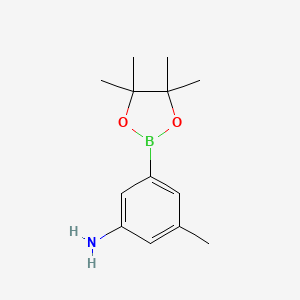

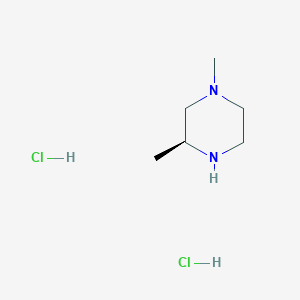

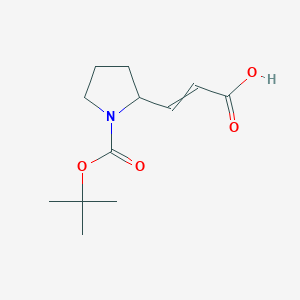

![{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B1532530.png)